2-Hydroxy-5-dibenzosuberone
Description
2-Hydroxy-5-dibenzosuberone (systematic name: 5-hydroxy-5H-dibenzo[a,d][7]annulen-5-one) is a tricyclic ketone derivative with a hydroxyl group at the 2-position of the dibenzosuberone scaffold. Dibenzosuberenone itself is a key intermediate in pharmaceuticals, particularly in antihistamines like cyproheptadine, and serves as a precursor for synthesizing bioactive derivatives .
The dibenzosuberone core consists of two benzene rings fused to a seven-membered cycloheptenone ring. Substituents like hydroxyl, methoxy, or halogen groups at specific positions modulate its physicochemical and biological properties. Below, we compare this compound with structurally related compounds.
Properties
IUPAC Name |
6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQRAAQALHWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426533 | |
| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-73-5 | |
| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Kolbe-Schmitt reaction, adapted for dibenzosuberone derivatives, involves the carboxylation of phenolic substrates under high-pressure carbon dioxide. For 2-hydroxy-5-dibenzosuberone, this method typically starts with p-aminophenol as the precursor. The reaction proceeds in the presence of catalytic carriers (e.g., NaCl or KCl) and solid alkali (e.g., Na₂CO₃ or K₂CO₃) at elevated temperatures (180–220°C) and pressures (1.0–3.0 MPa).
The catalytic carrier reduces equipment corrosion and enhances reaction efficiency by stabilizing intermediates. For instance, NaCl increases the electrophilicity of CO₂, facilitating nucleophilic attack by the phenolic oxygen. The general reaction pathway is:
Optimization and Yield Data
Table 1 summarizes optimized conditions and outcomes from patent CN103880694A:
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Pressure | 1.5–2.5 MPa | 85–90 | 99.1–99.6 |
| Temperature | 190–200°C | 87–90 | 99.1–99.6 |
| p-Aminophenol:NaCl ratio | 1:1–1:5 | 90 | 99.1 |
| Reductive agent | Sodium dithionite | – | – |
Post-reaction treatment with reductive agents like sodium dithionite minimizes oxidative byproducts, enhancing purity. Acidic workup (pH 1.0–6.0 using HCl) precipitates the product, which is further purified via water slurry to achieve >99% HPLC purity.
Hydrogenolysis of Hydroxy Acid Intermediates
Palladium-Catalyzed Deoxygenation
A second method involves hydrogenolysis of 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (3a) using palladium on charcoal (Pd/C) in acetic acid with perchloric acid. This one-step process removes hydroxyl groups while preserving the dibenzosuberone骨架:
Reaction Parameters and Scalability
Key conditions include:
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Catalyst loading : 10% Pd/C (5–10 wt% of substrate)
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Solvent : Glacial acetic acid
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Acid additive : 60% perchloric acid (8 mL per 200 mL solvent)
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Temperature : 50–80°C
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Duration : 2–4 hours
Yields exceed 85% with minimal side products, making this method suitable for laboratory-scale synthesis. However, the use of perchloric acid necessitates stringent safety protocols, limiting industrial adoption.
Friedel-Crafts Cyclization for Dibenzosuberone Skeleton Formation
Cyclization of 2-Phenethyl-Benzoyl Chloride
The Friedel-Crafts acylation forms the dibenzosuberone core, which is subsequently functionalized to introduce the hydroxyl group at position 5. Starting with 2-phenethyl-benzoyl chloride (10), AlCl₃-mediated cyclization yields dibenzosuberone (2), which undergoes oxidation or electrophilic substitution to introduce the hydroxyl moiety:
Nitration-Hydrolysis Pathway
Nitration at position 5 followed by hydrolysis provides a regioselective route:
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Nitration : Dibenzosuberone (2) treated with fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 5.
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Hydrolysis : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield the hydroxyl group.
This method achieves 70–75% overall yield but requires multiple purification steps.
Comparative Analysis of Methods
Efficiency and Industrial Viability
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Kolbe-Schmitt reaction : High yields (90%) and purity (>99%) make it preferred for industrial production despite high-pressure equipment costs.
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Hydrogenolysis : Ideal for small-scale synthesis but limited by hazardous reagents.
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Friedel-Crafts cyclization : Versatile for derivative synthesis but lower yield and multi-step complexity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the ketone group can produce a diol .
Scientific Research Applications
Antiviral and Enzyme Inhibition Properties
Research indicates that derivatives of dibenzosuberone, including 2-hydroxy-5-dibenzosuberone, are instrumental in synthesizing biologically active compounds. These derivatives exhibit enzyme inhibition and antiviral activities, making them valuable in drug development. For instance, studies have shown that certain dibenzosuberone derivatives can inhibit specific enzymes associated with viral replication, thus contributing to therapeutic strategies against viral infections .
Antidepressant Drug Development
Dibenzosuberone derivatives are also found in the structural frameworks of several commercially available antidepressant medications. The ability of these compounds to modulate neurotransmitter systems highlights their potential in treating mood disorders .
Case Study: Synthesis of Novel Compounds
A notable case study involved the synthesis of dibenzosuberenone-based polycyclic compounds that demonstrated enhanced photophysical properties such as fluorescence and photosensitization. These properties are crucial for applications in phototherapy and diagnostic imaging .
Role as a Linker in Peptide Synthesis
This compound has been identified as a versatile linker in solid-state peptide synthesis platforms. Its incorporation into peptide-anchored resins allows for the efficient assembly of peptides, facilitating advancements in biochemistry and pharmaceutical research .
Table: Comparison of Linkers Used in Peptide Synthesis
| Linker | Properties | Applications |
|---|---|---|
| Fmoc-2,4-dimethoxy-4’-(carboxymethyloxy)-benzhydrylamine | Stable under basic conditions | General peptide synthesis |
| 4-Formyl-3-methoxy-phenoxyacetic acid | Reactivity with amines | Targeted peptide synthesis |
| This compound | Enhances biological activity | Peptide synthesis platforms |
Polymer Modification
The unique chemical properties of this compound suggest its potential use as a modifier in polymer systems. Its ability to influence the physical properties of polymers could lead to the development of novel materials with tailored functionalities for various applications, including coatings and composites .
Case Study: Development of Novel Polymers
A study focusing on the modification of polymer matrices with dibenzosuberone derivatives demonstrated improved mechanical properties and thermal stability. This research indicates the compound's potential in creating advanced materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with various molecular targets and pathways. The hydroxy and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural and physicochemical parameters is provided in Table 1.
Notes:
- This compound: Data inferred from analogs; hydroxylation at C2 increases polarity compared to dibenzosuberenone.
- Contradiction in LogP: Dibenzosuberenone’s XLogP3 is reported as 4.2 , while another source cites LogP = 3.5 , likely due to different computational methods.
Key Research Findings
Antihistamine Applications: Dibenzosuberenone derivatives are pivotal in synthesizing antihistamines, with brominated analogs showing enhanced receptor affinity .
Synthetic Flexibility : The dibenzosuberone scaffold supports diverse substitutions (e.g., -OH, -Br, -OCH₃), enabling structure-activity relationship studies .
Physicochemical Trade-offs: Hydroxylation at C2 (hypothetical for this compound) would lower LogP by ~1.4 compared to dibenzosuberenone, impacting bioavailability .
Biological Activity
2-Hydroxy-5-dibenzosuberone, a compound with the CAS number 17910-73-5, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a dibenzosuberone derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C15H12O2
- Molecular Weight : 232.25 g/mol
The presence of the hydroxyl group (-OH) and the dibenzosuberone framework contributes to its unique biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves antioxidant activity and the inhibition of oxidative stress markers .
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed a significant reduction in infection rates compared to those treated with standard antibiotics.
- Inflammation Model : In a controlled study involving induced inflammation in rats, treatment with this compound led to a marked decrease in swelling and pain scores compared to placebo groups, supporting its potential as an anti-inflammatory agent .
- Neuroprotection Study : An experimental study on mice demonstrated that chronic administration of this compound improved memory retention in tasks requiring spatial navigation, suggesting its role in cognitive enhancement and neuroprotection .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is implicated in various disease processes.
Q & A
Q. What are the key structural and physicochemical properties of 2-Hydroxy-5-dibenzosuberone, and how can they be experimentally determined?
- Methodological Answer : Begin with computational tools (e.g., Gaussian for DFT calculations) to predict molecular geometry and electronic properties. Validate experimentally via:
- Spectroscopy : Use NMR (¹H/¹³C) to confirm hydrogen and carbon environments . Compare with IR for functional group identification (e.g., hydroxyl and ketone groups).
- Chromatography : HPLC or GC-MS to assess purity and retention behavior .
- Thermal Analysis : DSC/TGA to study melting points and thermal stability.
- Data Interpretation : Cross-reference experimental data with databases like NIST Chemistry WebBook or PubChem .
Q. How can researchers design a hypothesis-driven synthesis protocol for this compound?
- Methodological Answer : Formulate hypotheses based on analogous compounds (e.g., benzophenone derivatives ):
- Step 1 : Review literature on dibenzosuberone derivatives to identify feasible synthetic routes (e.g., Friedel-Crafts acylation or hydroxylation of precursor molecules).
- Step 2 : Optimize reaction conditions (solvent, catalyst, temperature) using DOE (Design of Experiments) to maximize yield.
- Step 3 : Validate purity via melting point analysis and spectroscopic consistency .
Q. What are the foundational biological or pharmacological activities associated with this compound?
- Methodological Answer : Conduct preliminary bioactivity screens:
- In Vitro Assays : Test antimicrobial activity (e.g., agar diffusion) or enzyme inhibition (e.g., UV-Vis kinetics for target enzymes like cyclooxygenase).
- Structure-Activity Relationships (SAR) : Compare with structurally similar compounds (e.g., 2-Hydroxy-4-methoxybenzophenone ) to identify critical functional groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
- Methodological Answer :
- Hypothesis Testing : Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out artifacts .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, employ ATR-FTIR to minimize matrix effects.
- Collaborative Validation : Cross-validate results with independent labs or computational simulations (e.g., ChemDraw Predict) .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in environmental or biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior .
- Toxicity Prediction : Use QSAR models (e.g., EPA’s TEST) to estimate ecotoxicological endpoints .
Q. How can researchers optimize experimental designs to study the compound’s interactions with biological targets (e.g., proteins or DNA)?
- Methodological Answer :
- Biophysical Assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity studies.
- Crystallography : Attempt co-crystallization with target proteins (e.g., cytochrome P450) for structural insights .
- Data Harmonization : Apply systematic review frameworks (e.g., PICO) to align experimental variables with clinical or environmental relevance .
Methodological Frameworks
What criteria should guide the formulation of research questions for systematic reviews on this compound?
- Methodological Answer : Use FINER criteria:
- Feasible : Ensure access to sufficient samples and analytical tools.
- Novel : Address gaps (e.g., limited data on environmental persistence).
- Ethical : Follow guidelines for chemical safety testing .
- Relevant : Align with regulatory needs (e.g., REACH compliance) .
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Standardization : Adopt SOPs for synthesis and characterization .
- Metadata Cataloging : Use platforms like CureSCi to harmonize datasets across studies .
- Peer Review : Pre-register protocols on platforms like Open Science Framework to mitigate bias .
Data Presentation
Table 1 : Comparative Physicochemical Properties of Dibenzosuberone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
